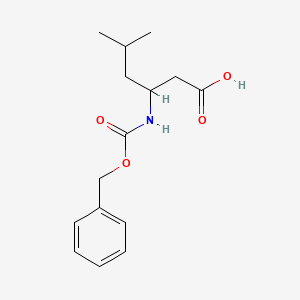

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

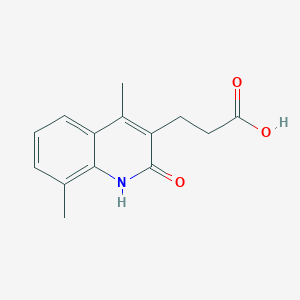

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is a synthetic amino acid derivative. It is a compound containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The molecular formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis

The chemical reactions involving this compound could include oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 327.37, and it is a solid in its physical state . The compound is also hygroscopic .Aplicaciones Científicas De Investigación

Synthesis and Evaluation as Inhibitors of Folate Metabolism

Compounds structurally related to 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid have been synthesized and evaluated for their role in inhibiting folate metabolism, a crucial pathway for cell division and growth. For instance, derivatives of methotrexate, a well-known anticancer drug, involving modifications at the alpha- and gamma-carboxyl groups of the glutamate moiety have been explored. These studies aim to understand the binding interactions with dihydrofolate reductase and the contributions of different carboxyl groupings to antifolate activity, which is vital for developing more effective cancer therapies (Piper, Montgomery, Sirotnak, & Chello, 1982).

Synthesis of Non-Proteinogenic Amino Acids

Research into the synthesis of non-proteinogenic amino acids, which are not found in proteins but can have significant biological activity, includes the development of compounds like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) from precursors including 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid derivatives. These compounds can serve as building blocks for more complex molecules with potential therapeutic applications, demonstrating the versatility of amino acid derivatives in drug development (Adamczyk & Reddy, 2001).

Development of Anticonvulsant Medications

The structural framework of 3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid is closely related to that of compounds used in the development of anticonvulsant medications. For example, the manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant, highlights the importance of chiral synthesis and the exploration of cost-effective routes for pharmaceutical production. Such research is crucial for the development of new medications with improved efficacy and accessibility (Hoekstra et al., 1997).

Chemoenzymatic Syntheses for Drug Development

The chemoenzymatic approach to synthesizing enantiomerically pure compounds, such as (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester, demonstrates the integration of biological catalysts with chemical synthesis for the production of molecules with potential pharmaceutical applications. This method emphasizes the role of enzymatic selectivity and chemical transformations in achieving desired stereochemistry, which is vital for the activity of many drugs (Fujino & Sugai, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((Benzyloxy)carbonyl)amino)-5-methylhexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)

![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)

methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)

![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)